Product packaging for 1-(Diethylamino)-1-propanamine(Cat. No.:)

1-(Diethylamino)-1-propanamine

Cat. No.: B8057565
M. Wt: 130.23 g/mol
InChI Key: MZGATMQZXLOPEJ-UHFFFAOYSA-N
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Description

1-(Diethylamino)-1-propanamine is a chemical compound for research and development purposes. Researchers should note that this specific name may refer to a compound known in other scientific contexts as 3-Diethylaminopropylamine (DEAPA), a diamine gaining attention for its efficient carbon capture capabilities . As a diamine featuring both primary and tertiary amino groups on a three-carbon chain, DEAPA demonstrates a high CO2 absorption capacity and favorable reaction kinetics, making it a candidate for industrial post-combustion CO2 separation processes . Its mechanism involves intramolecular cooperation between the different nitrogen groups, which enhances the absorption rate and increases cyclic capacity compared to traditional monoamines . This product is strictly for research use in laboratory settings and is not intended for diagnostic, therapeutic, or personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H18N2 B8057565 1-(Diethylamino)-1-propanamine

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-N',1-N'-diethylpropane-1,1-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H18N2/c1-4-7(8)9(5-2)6-3/h7H,4-6,8H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZGATMQZXLOPEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(N)N(CC)CC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H18N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

130.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Transformations of Dialkylamino Propanamines

Reaction Pathways for Introducing Diethylamino Functionality on a Propane (B168953) Backbone

The introduction of a specific dialkylamino group, such as diethylamino, onto a propane backbone can be accomplished through several synthetic routes.

A straightforward approach to synthesizing N,N-diethylpropanamine derivatives is the alkylation of a primary propyl amine.

Direct Alkylation with Alkyl Halides: This method involves the reaction of a primary amine, such as propylamine, with an ethyl halide (e.g., ethyl bromide). chemguide.co.uk The reaction proceeds via nucleophilic substitution (Sₙ2), where the amine acts as the nucleophile. However, this method is often difficult to control. The initially formed secondary amine (N-ethylpropylamine) is also nucleophilic and can react further with the ethyl halide to produce the desired tertiary amine (N,N-diethylpropylamine). This can continue, leading to the formation of a quaternary ammonium salt. openstax.orglumenlearning.com This over-alkylation results in a mixture of products that can be difficult to separate. openstax.org

Reductive Amination: A more controlled and widely used method is reductive amination. masterorganicchemistry.com To synthesize a diethylamino group on a propane backbone, one could start with a primary propylamine derivative. This primary amine can be reacted with one equivalent of acetaldehyde in the presence of a reducing agent like sodium cyanoborohydride to form the N-ethylpropylamine. youtube.com This secondary amine can then be subjected to a second reductive amination with another equivalent of acetaldehyde to yield the desired N,N-diethylpropylamine derivative. This stepwise approach offers much better control over the degree of alkylation compared to direct alkylation with alkyl halides. masterorganicchemistry.com

When synthesizing complex molecules, controlling the position (regioselectivity) and three-dimensional arrangement (stereochemistry) of functional groups is critical.

Regioselectivity: In the context of amination, regioselectivity refers to the control over which carbon atom the amine group is attached to. For example, in the hydroamination of an alkene like propene, the amine can add to either the terminal carbon (anti-Markovnikov addition) or the internal carbon (Markovnikov addition). The outcome is influenced by the catalyst and reaction conditions used. Achieving high regioselectivity is essential for ensuring the synthesis of the correct isomer.

Stereochemistry: Many biologically active molecules are chiral, meaning they exist as non-superimposable mirror images (enantiomers). The synthesis of a single enantiomer often requires stereoselective reactions. nih.gov The synthesis of chiral amines is a significant area of research. nih.govresearchgate.netacs.org One common strategy involves the asymmetric reduction of an imine. thieme-connect.com This can be achieved by using a chiral reducing agent or by employing a chiral auxiliary on the imine, which directs the approach of the reducing agent from one face of the molecule, leading to the preferential formation of one enantiomer. After the reaction, the chiral auxiliary can be removed.

While "1-(Diethylamino)-1-propanamine" itself does not possess a chiral center unless substituted further, the principles of stereoselective synthesis are paramount when amination reactions are used to create stereogenic centers in more complex pharmaceutical and biologically active compounds. nih.gov

Synthesis of Advanced Derivatives and Analogs of this compound

The unique bifunctional nature of this compound, possessing both a primary and a tertiary amine group, allows for its use as a versatile building block in the synthesis of more complex molecules and advanced materials. This section explores the synthetic methodologies for preparing Schiff base ligands, incorporating the diamine into polymeric structures, and forming quaternary ammonium salts.

Preparation of Schiff Base Ligands

Schiff bases, or imines, are compounds containing a carbon-nitrogen double bond (C=N) and are typically formed through the condensation reaction of a primary amine with an aldehyde or a ketone. masterorganicchemistry.comlumenlearning.commasterorganicchemistry.com This reaction is a cornerstone of organic synthesis due to its efficiency and the wide applicability of the resulting Schiff base ligands, particularly in coordination chemistry. uobaghdad.edu.iqrdd.edu.iqmdpi.com

The synthesis of a Schiff base from this compound involves the reaction of its primary amine group with a suitable carbonyl compound. A common example is the condensation with salicylaldehyde or its derivatives. The general reaction proceeds by the nucleophilic attack of the primary amine on the carbonyl carbon of the aldehyde, followed by the elimination of a water molecule to form the imine. recentscientific.comlibretexts.org This reaction is often acid-catalyzed and is reversible. lumenlearning.comlibretexts.org The reaction rate is typically optimal at a slightly acidic pH of around 5. lumenlearning.comlibretexts.org

The general synthetic scheme for the preparation of a Schiff base ligand from this compound and salicylaldehyde is as follows:

Reaction Scheme:

(this compound + Salicylaldehyde → Schiff Base + Water)

The reaction is typically carried out by refluxing equimolar amounts of the diamine and the aldehyde in an alcohol solvent, such as ethanol or methanol. rdd.edu.iqrecentscientific.com The formation of the Schiff base can be monitored by techniques such as thin-layer chromatography. The product can then be isolated by cooling the reaction mixture and collecting the precipitated solid by filtration.

The resulting Schiff base ligand is a bidentate or potentially tridentate ligand, capable of coordinating with metal ions through the imine nitrogen and the hydroxyl oxygen of the salicylaldehyde moiety, as well as the tertiary amine nitrogen. uobaghdad.edu.iqrdd.edu.iq These metal complexes have diverse applications in catalysis and materials science.

Table 1: General Conditions for Schiff Base Synthesis

ParameterCondition
ReactantsThis compound, Aldehyde (e.g., Salicylaldehyde)
SolventEthanol or Methanol
CatalystTypically self-catalyzed or with a small amount of acid
TemperatureReflux
Reaction TimeSeveral hours

The characterization of the synthesized Schiff base is crucial to confirm its structure. Common analytical techniques employed include:

Fourier-Transform Infrared (FTIR) Spectroscopy: To confirm the formation of the C=N bond, evidenced by a characteristic absorption band, and the disappearance of the C=O and N-H stretching bands of the starting materials. mdpi.comrecentscientific.com

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure by identifying the chemical shifts and coupling constants of the protons and carbons in the molecule. saudijournals.com

Mass Spectrometry: To determine the molecular weight of the compound. uobaghdad.edu.iq

Elemental Analysis: To determine the elemental composition of the synthesized compound. mdpi.com

Incorporation into Polymeric Structures

The presence of two amine groups in this compound makes it a suitable monomer for the synthesis of polymers such as polyamides and polyimides. ncl.res.invt.edu These polymers are known for their excellent thermal stability and mechanical properties. ncl.res.in

Poly(amide-imide)s Synthesis:

Poly(amide-imide)s can be synthesized using a two-step method. vt.edumdpi.com In the first step, a diamine reacts with a dianhydride in a polar aprotic solvent like N,N-dimethylacetamide (DMAc) or N-methylpyrrolidinone (NMP) at ambient temperature to form a soluble poly(amic acid) precursor. vt.edumdpi.com In the case of this compound, the primary amine group would participate in this nucleophilic acyl substitution reaction.

The second step involves the cyclization of the poly(amic acid) to the final polyimide, which can be achieved either by thermal treatment or by chemical imidization using dehydrating agents like acetic anhydride and a tertiary amine catalyst. mdpi.com

Table 2: General Two-Step Synthesis of Polyimides

StepDescriptionConditions
1Formation of Poly(amic acid)Reaction of diamine and dianhydride in a polar aprotic solvent at room temperature.
2ImidizationThermal cyclization at elevated temperatures or chemical cyclization with dehydrating agents.

The tertiary amine group in this compound can influence the properties of the resulting polymer, potentially improving its solubility in organic solvents and providing a site for further chemical modifications, such as quaternization. ncl.res.in

Formation of Quaternary Ammonium Salts and Related Species

The tertiary amine group of this compound can be readily converted into a quaternary ammonium salt through a process known as quaternization, or the Menschutkin reaction. nd.eduwikipedia.org This reaction involves the alkylation of the tertiary amine with an alkyl halide. wikipedia.orgnih.gov

The general reaction for the quaternization of the diethylamino group in this compound is as follows:

Reaction Scheme:

(this compound + Alkyl Halide → Quaternary Ammonium Salt)

Where R is an alkyl group and X is a halide (Cl, Br, I).

This SN2 reaction is typically carried out by reacting the diamine with an excess of the alkyl halide, often in a polar solvent. wikipedia.orgnih.gov The reactivity of the alkyl halide follows the order RI > RBr > RCl. wikipedia.org The reaction can be performed with or without a solvent; a solvent-free process can be more environmentally friendly and economical. google.com

The resulting quaternary ammonium salt is an ionic compound with a permanent positive charge on the nitrogen atom. These salts have a wide range of applications, including as phase-transfer catalysts and surfactants. wikipedia.org

Table 3: Factors Influencing the Menschutkin Reaction

FactorEffect on Reaction Rate
Alkyl HalideI > Br > Cl
SolventPolar aprotic solvents generally accelerate the reaction.
TemperatureIncreased temperature generally increases the reaction rate.
Steric HindranceLess sterically hindered amines and alkyl halides react faster.

The synthesis of bis-quaternary ammonium salts from diamines like 1,3-propanediamine has also been described, highlighting the potential for further derivatization of the primary amine group in this compound after the initial quaternization of the tertiary amine. nih.gov

Reaction Mechanisms and Kinetics of Amine Propane Systems

Mechanistic Investigations of Amine-Based Reactions

The diethylamino group, present in compounds such as 1-(Diethylamino)-1-propanamine, is characterized by a nitrogen atom with a lone pair of electrons, making it a potent nucleophile. This electronic feature allows it to participate in nucleophilic substitution reactions, where it attacks an electron-deficient (electrophilic) center, displacing a leaving group. The reaction can proceed through different mechanisms, primarily the SN1 and SN2 pathways.

In an SN2 (bimolecular nucleophilic substitution) reaction, the attack of the nucleophile and the departure of the leaving group occur in a single, concerted step. The geometry of an SN2 reaction is specific, requiring a "backside attack" where the nucleophile approaches the electrophilic carbon from the side opposite to the leaving group. uky.edu However, the efficacy of a diethylamino group as a nucleophile in an SN2 reaction can be influenced by steric hindrance. The presence of two ethyl groups and a propyl chain on the nitrogen atom can physically obstruct its approach to a sterically crowded electrophilic carbon, slowing the reaction rate compared to less hindered amines. uky.edu

Tertiary amines can also participate in nucleophilic aromatic substitution (SNAr) reactions, particularly at heteroaromatic halides. mdpi.com In some cases, a tertiary amine like triethylamine has been observed to act as a nucleophile, leading to the formation of disubstituted byproducts. mdpi.com This highlights the potential for the diethylamino group to engage in similar substitution pathways under appropriate conditions.

Aliphatic and aromatic primary and secondary amines are known to react with acid chlorides, anhydrides, and esters via nucleophilic substitution in a process called acylation. ncert.nic.in While tertiary amines like this compound cannot be acylated in the same way due to the absence of a hydrogen atom on the nitrogen, their nucleophilicity is a fundamental aspect of their chemical behavior.

Amine groups are typically poor leaving groups in elimination reactions because the amide ion (NH₂⁻) is highly basic and unstable. libretexts.org Therefore, for an amine to be eliminated, it must first be converted into a better leaving group. The most common method for achieving this in propanamine derivatives is the Hofmann Elimination . libretexts.orglibretexts.org

The Hofmann elimination reaction involves a two-step process:

Exhaustive Methylation: The amine is treated with an excess of a methylating agent, typically iodomethane (methyl iodide). This converts the tertiary amine into a quaternary ammonium salt. libretexts.orglibretexts.org This salt contains a positively charged nitrogen atom, which is a much better leaving group.

Elimination: The quaternary ammonium salt is then heated with a strong base, such as silver oxide (Ag₂O) in water, which provides hydroxide ions (OH⁻). libretexts.orgyoutube.com The hydroxide ion acts as a base, abstracting a proton from a beta-carbon (a carbon atom adjacent to the carbon bonded to the nitrogen). This initiates an E2 (bimolecular elimination) reaction, leading to the formation of an alkene, a tertiary amine, and water. youtube.com

A key feature of the Hofmann elimination is its regioselectivity. Unlike many other elimination reactions that follow Zaitsev's rule (favoring the more substituted alkene), the Hofmann elimination typically yields the less substituted alkene as the major product. libretexts.org This preference is attributed to the steric bulk of the large trialkylamine leaving group, which makes it easier for the base to access and abstract a proton from the least sterically hindered beta-position. libretexts.org

Elimination reactions often compete with substitution reactions. The choice between substitution and elimination is influenced by factors such as the strength and steric hindrance of the base/nucleophile, the structure of the substrate, and the reaction temperature. Strong, bulky bases and higher temperatures generally favor elimination. masterorganicchemistry.com

Amines are basic compounds due to the lone pair of electrons on the nitrogen atom, which can accept a proton (H⁺) from an acid. chemguide.co.uk The basicity of an amine in an aqueous solution is commonly expressed by the pKb value; a smaller pKb value indicates a stronger base. Alternatively, the acidity of the conjugate acid (the ammonium ion) is given by its pKa value.

Aliphatic amines are generally stronger bases than ammonia (B1221849). This is due to the positive inductive effect (+I effect) of the alkyl groups, which are electron-releasing. ncert.nic.inlibretexts.org These groups push electron density towards the nitrogen atom, making the lone pair more available to accept a proton. Furthermore, the resulting alkylammonium cation is stabilized by the dispersal of the positive charge by these same alkyl groups. ncert.nic.in

The basicity of amines in the gaseous phase follows a clear trend: tertiary > secondary > primary > ammonia. However, in an aqueous solution, this trend is more complex due to the interplay of inductive effects, steric hindrance, and solvation effects. While the inductive effect increases with more alkyl groups, steric hindrance can impede the solvation of the conjugate acid by water molecules, which is a stabilizing factor. This can make some tertiary amines, like N,N-Dimethylmethanamine, weaker bases in water than their secondary counterparts. ncert.nic.in

The equilibrium for the protonation of an amine (B) in water is as follows: B + H₂O ⇌ BH⁺ + OH⁻

The position of this equilibrium can be predicted using the pKa values of the acids on both sides of the equation (in this case, H₂O and the conjugate acid BH⁺). pharmacy180.com

Below is a table comparing the pKb values of several amines in an aqueous phase, illustrating the influence of structure on basicity.

AminepKb Value
Ammonia4.75
Methanamine (Primary)3.38
N-Methylmethanamine (Secondary)3.27
N,N-Dimethylmethanamine (Tertiary)4.22
Ethanamine (Primary)3.29
N-Ethylethanamine (Secondary)3.00
N,N-Diethylethanamine (Tertiary)3.25

Data sourced from NCERT Chemistry textbook. ncert.nic.in

Kinetics of Reactions with Inorganic and Organic Substrates

The reaction between carbon dioxide (CO₂) and amine solvents is a cornerstone of industrial CO₂ capture technologies. The kinetics of this absorption process are crucial for designing efficient absorption columns. tandfonline.com While primary and secondary amines react with CO₂ to form stable carbamates, tertiary amines, which lack an N-H bond, facilitate the hydration of CO₂ to form bicarbonate. acs.orgmdpi.com

The reaction mechanism for CO₂ with tertiary amines like this compound is generally considered to proceed via a base-catalyzed hydration mechanism. tandfonline.com In this process, the amine acts as a base to accept a proton from water, which then allows the resulting hydroxide ion to react with CO₂. However, more detailed kinetic models, such as the zwitterion and termolecular mechanisms, have also been used to describe these reactions. tandfonline.comsci-hub.se

The table below presents kinetic data for the reaction of CO₂ with DMAPA, a structurally related compound to this compound, illustrating typical reaction parameters.

SystemTemperature (K)Second-Order Rate Constant (k₂) (m³·mol⁻¹·s⁻¹)Activation Energy (Ea) (kJ·mol⁻¹)
Aqueous DMAPA298.15 - 313.159.70 - 19.3039.47
Aqueous MEA (for comparison)--46.6

Data sourced from a study on the kinetics of CO₂ with 3-(Dimethylamino)-1-propylamine. sci-hub.se

The reaction order describes how the rate of a reaction is affected by the concentration of the reactants. For the absorption of CO₂ by aqueous amine solutions, the reaction is often treated as pseudo-first-order with respect to CO₂, especially when the amine concentration is in large excess and remains relatively constant. sci-hub.se

The activation energy (Ea) is the minimum energy required for a reaction to occur. A lower activation energy corresponds to a faster reaction rate at a given temperature. In the context of CO₂ capture, a lower Ea is desirable as it implies more efficient absorption. The activation energy for the reaction of CO₂ with aqueous DMAPA was estimated to be 39.47 kJ·mol⁻¹, which is notably lower than that for the benchmark solvent monoethanolamine (MEA), which has an Ea of 46.6 kJ·mol⁻¹. sci-hub.se This suggests that diamines with tertiary amino groups can be highly efficient for CO₂ capture.

For other processes, such as epoxy-amine curing reactions, the apparent activation energy can be determined using methods like differential scanning calorimetry (DSC). For typical epoxy-amine systems, activation energies are often in the range of 53 to 61 kJ·mol⁻¹. mdpi.com These values provide insight into the energy barriers of different amine-mediated polymerization and cross-linking processes.

Computational Chemistry and Theoretical Studies

Electronic Structure and Quantum Chemical Analysis

Quantum chemical analysis is a cornerstone of modern chemistry, providing profound insights into the electronic structure of molecules, which in turn governs their stability, reactivity, and physical properties. These methods solve the Schrödinger equation, or approximations of it, for a given molecular system.

Density Functional Theory (DFT) is a powerful and widely used computational method in quantum chemistry. Instead of calculating the complex wave function of a multi-electron system, DFT focuses on the electron density, a simpler three-dimensional quantity, to determine the energy and electronic structure of a molecule. This approach offers a favorable balance between accuracy and computational cost, making it applicable to a wide range of chemical systems.

For a molecule such as 1-(Diethylamino)-1-propanamine, DFT calculations would be employed to determine its most stable three-dimensional arrangement of atoms, known as the optimized molecular geometry. By finding the minimum energy conformation, researchers can predict bond lengths, bond angles, and dihedral angles with high accuracy. Furthermore, DFT is used to calculate the thermodynamic stability of the molecule, providing data on its enthalpy of formation and Gibbs free energy.

Frontier Molecular Orbital (FMO) theory simplifies the prediction of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital without electrons and can act as an electron acceptor.

The energy of the HOMO is related to the molecule's ionization potential and its propensity to donate electrons in a reaction. Conversely, the LUMO energy relates to the electron affinity and the molecule's ability to accept electrons. The energy gap between the HOMO and LUMO is a critical descriptor of chemical reactivity and stability. A large HOMO-LUMO gap generally implies high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. For this compound, FMO analysis would identify the likely sites for nucleophilic and electrophilic attack, providing a theoretical basis for understanding its reaction mechanisms.

An Electrostatic Potential (ESP) surface map is a visual tool used to understand the charge distribution and reactive properties of a molecule. It is generated by calculating the electrostatic potential at the van der Waals surface of the molecule. This map is color-coded to represent different regions of charge, typically with red indicating electron-rich areas (negative potential) and blue indicating electron-poor areas (positive potential), while green represents neutral regions.

For this compound, an ESP map would highlight the electron-rich nitrogen atoms of the amino and diethylamino groups, which are potential sites for electrophilic attack or hydrogen bonding. Conversely, regions with positive potential, likely around the hydrogen atoms attached to nitrogen and carbon, would indicate sites susceptible to nucleophilic attack. This visualization provides an intuitive understanding of the molecule's polarity and its potential intermolecular interactions.

Molecular Dynamics Simulations and Conformational Analysis

While quantum mechanics describes the electronic structure of a molecule, molecular dynamics (MD) simulations are used to study its physical movements and conformational changes over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a detailed view of their dynamic behavior.

Molecules are not static entities; they are flexible and can adopt various spatial arrangements, known as conformations, through the rotation of single bonds. A conformational analysis aims to identify the different stable conformations (conformers) and the energy barriers between them.

The behavior of a molecule is significantly influenced by its environment, particularly the solvent. MD simulations are an excellent tool for studying these interactions. By placing the molecule of interest in a simulated box of solvent molecules (e.g., water), MD can model the explicit interactions, such as hydrogen bonds and van der Waals forces, between the solute and the solvent.

Prediction of Spectroscopic Parameters (e.g., NMR, IR, UV-Vis)

Computational quantum chemistry can predict spectroscopic parameters with increasing accuracy, aiding in the identification and characterization of molecules. frontiersin.org Methodologies such as Density Functional Theory (DFT) are commonly employed for these predictions.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical calculations are invaluable for predicting ¹H and ¹³C NMR spectra. researchgate.net By optimizing the molecular geometry of this compound, computational software can calculate the magnetic shielding tensors for each nucleus. These values are then converted into chemical shifts, typically by referencing them against a standard compound like tetramethylsilane (TMS).

For a flexible molecule such as this, it is crucial to consider its conformational landscape. A thorough computational workflow involves:

A conformational search to identify various low-energy structures.

Geometry optimization of each conformer.

Calculation of NMR parameters for each stable conformer.

Averaging the results based on the Boltzmann population of each conformer to yield a final predicted spectrum that accounts for dynamic effects. github.io

Machine learning algorithms, trained on large datasets of experimental and calculated data, are also emerging as powerful tools for rapid and accurate NMR prediction. frontiersin.orgnih.gov

Infrared (IR) Spectroscopy: Theoretical IR spectra are obtained by calculating the vibrational frequencies of the molecule. After geometry optimization, a frequency calculation is performed, which computes the second derivatives of the energy with respect to atomic positions. The resulting vibrational modes and their intensities correspond to the peaks in an IR spectrum.

For this compound, key predicted vibrations would include:

N-H Stretch: As a secondary amine, a single, weak N-H stretching band is expected in the 3350-3310 cm⁻¹ region. orgchemboulder.com

C-H Stretch: Strong absorptions from the propyl and ethyl groups would be predicted in the 2850-2960 cm⁻¹ range. libretexts.org

N-H Bend: A potential N-H bending vibration may be visible, though it is often weak for secondary amines. orgchemboulder.com

C-N Stretch: Medium to weak bands corresponding to the aliphatic C-N stretching vibrations are predicted in the 1250–1020 cm⁻¹ range. orgchemboulder.com

The table below summarizes the expected IR absorptions and the computational approach to their prediction.

Vibrational ModeTypical Experimental Range (cm⁻¹)Computational Method
N-H Stretch (Secondary Amine)3350–3310Frequency Calculation (DFT, e.g., B3LYP/6-31G)
C-H Stretch (Alkyl)2850–2960Frequency Calculation (DFT, e.g., B3LYP/6-31G)
C-N Stretch (Aliphatic)1250–1020Frequency Calculation (DFT, e.g., B3LYP/6-31G)
N-H Wag910–665Frequency Calculation (DFT, e.g., B3LYP/6-31G)

UV-Vis Spectroscopy: Simple aliphatic amines are known to be poor chromophores, exhibiting weak absorption in the far UV region, typically around 200 nm. libretexts.org These absorptions arise from n → σ* electronic transitions, where a non-bonding electron from the nitrogen lone pair is excited to an antibonding sigma orbital. While these transitions can be predicted using methods like Time-Dependent Density Functional Theory (TD-DFT), their low intensity and position in the far UV make them of limited practical use for routine characterization. researchgate.netijsred.com In experimental settings, these amines are often considered non-absorbing in standard UV-Vis spectroscopy. nih.gov

Theoretical Approaches to Reaction Mechanisms and Pathways

Computational chemistry is a cornerstone of modern mechanistic studies, allowing researchers to map out the entire energy landscape of a chemical reaction. rsc.org By calculating the energies of reactants, products, intermediates, and transition states, a detailed reaction pathway can be constructed. For this compound, theoretical approaches can be used to investigate its reactivity in various chemical processes, such as nucleophilic additions, substitutions, or catalytic cycles.

A key goal in studying reaction mechanisms is the identification of the transition state (TS), which is the highest energy point along the reaction coordinate. scm.com The transition state represents a first-order saddle point on the potential energy surface, having one imaginary vibrational frequency that corresponds to the motion along the reaction coordinate leading from reactants to products. scm.com

Locating a transition state computationally can be challenging. Common methods include:

Potential Energy Surface (PES) Scan: The geometry is systematically changed along a presumed reaction coordinate (e.g., a bond distance) to find an energy maximum, which provides a good initial guess for the TS structure. scm.com

Synchronous Transit-Guided Quasi-Newton (STQN) Methods: Algorithms like QST2 and QST3 in software packages such as Gaussian use the reactant and product structures (and an initial guess for the TS in QST3) to locate the transition state connecting them. ucsb.edu

Once the transition state structure is located and verified by a frequency calculation (confirming one imaginary frequency), the reaction barrier , or activation energy (ΔG‡), can be calculated. This is the difference in Gibbs free energy between the transition state and the reactants. The activation energy is critical as it governs the reaction rate according to transition state theory. A lower calculated barrier implies a faster reaction. acs.org

Non-covalent interactions (NCIs) are crucial in determining molecular conformation, stabilization of transition states, and intermolecular binding. nih.govnih.gov These interactions, which include hydrogen bonds and van der Waals forces, are weaker than covalent bonds but play a dominant role in many chemical and biological processes. nih.gov

For this compound, the secondary amine group can act as a hydrogen bond donor, while the lone pairs on both nitrogen atoms can act as hydrogen bond acceptors. Theoretical methods can be used to analyze these interactions in detail.

Computational tools for studying NCIs include:

Quantum Theory of Atoms in Molecules (QTAIM): This method analyzes the electron density topology to identify bond critical points (BCPs) between interacting atoms. The properties of the electron density at these points provide quantitative information about the strength and nature of the interaction. rsc.org

Non-Covalent Interaction (NCI) Index: This is a visualization technique based on the electron density and its derivatives. It generates real-space isosurfaces that highlight regions of non-covalent interactions, color-coding them to distinguish between attractive (e.g., hydrogen bonding) and repulsive (e.g., steric clash) forces. nih.govrsc.org

These analyses are particularly important for understanding how this compound might interact with other molecules, such as solvents, catalysts, or biological targets, and how NCIs might stabilize a transition state to favor a particular reaction pathway. mdpi.com

Advanced Analytical Research and Characterization Methodologies

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are fundamental to confirming the identity and purity of 3-(Diethylamino)-1-propylamine. These techniques probe the interaction of the molecule with electromagnetic radiation, revealing distinct features of its electronic and vibrational states, as well as the environment of its individual atoms.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy provides precise information about the carbon-hydrogen framework of a molecule. While specific, detailed spectral assignments for 3-(Diethylamino)-1-propylamine are not extensively published in peer-reviewed literature, the expected chemical shifts and splitting patterns can be reliably predicted based on its structure and data from analogous aliphatic amines. docbrown.infodocbrown.info

The ¹H NMR spectrum is anticipated to show five distinct signals corresponding to the different proton environments in the molecule. The protons of the primary amine (-NH₂) would appear as a broad singlet, the chemical shift of which is dependent on solvent and concentration. The protons on the ethyl groups would yield a quartet for the methylene (B1212753) (-CH₂-) group adjacent to the nitrogen and a triplet for the terminal methyl (-CH₃) group. The three methylene groups of the propane (B168953) backbone would each produce a distinct signal, likely complex multiplets due to spin-spin coupling with neighboring protons.

The ¹³C NMR spectrum, typically recorded with proton decoupling, would show five signals, one for each unique carbon environment. The chemical shifts are influenced by the electronegativity of the adjacent nitrogen atoms. Carbons directly bonded to nitrogen appear further downfield. bhu.ac.inoregonstate.edu

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 3-(Diethylamino)-1-propylamine

Atom Type Predicted ¹H Chemical Shift (ppm) Predicted Multiplicity Predicted ¹³C Chemical Shift (ppm)
N(CH₂CH₃)₂ Ethyl CH₃ ~1.0 Triplet (t) ~12
-CH₂CH₂CH₂NH₂ Propane C2 ~1.6 Multiplet (m) ~30
N(CH₂CH₃)₂ Ethyl CH₂ ~2.5 Quartet (q) ~47
-CH₂CH₂CH₂NH₂ Propane C3 ~2.4 Multiplet (m) ~51
-CH₂CH₂CH₂NH₂ Propane C1 ~2.7 Multiplet (m) ~40

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful tool for determining the molecular weight of a compound and deducing its structure from fragmentation patterns. In electron ionization (EI) mass spectrometry, 3-(Diethylamino)-1-propylamine (molar mass: 130.23 g/mol ) shows a molecular ion peak (M⁺) at a mass-to-charge ratio (m/z) of 130. cdnsciencepub.com

The fragmentation of aliphatic amines is dominated by alpha-cleavage, which is the fission of a carbon-carbon bond adjacent to the nitrogen atom. This process leads to the formation of a stable, nitrogen-containing cation. For 3-(Diethylamino)-1-propylamine, the most prominent fragmentation pathway is the cleavage adjacent to the tertiary nitrogen, resulting in the loss of an ethyl radical to form the base peak at m/z 86. researchgate.net Further fragmentation can occur, leading to other characteristic ions.

Table 3: Major Fragments in the Electron Ionization Mass Spectrum of 3-(Diethylamino)-1-propylamine

m/z Value Proposed Fragment Ion Formation Pathway Significance
130 [C₇H₁₈N₂]⁺ Molecular Ion Confirms molecular weight
86 [CH₂N(CH₂CH₃)₂]⁺ α-cleavage (loss of C₃H₇N radical) Base Peak
72 [HN(CH₂CH₃)₂]⁺ Cleavage of C-C bond beta to tertiary N Characteristic fragment

Crystallographic Analysis

Crystallographic techniques, particularly X-ray diffraction, provide definitive information on the three-dimensional arrangement of atoms in the solid state, including precise bond lengths, bond angles, and intermolecular interactions.

Single Crystal X-ray Diffraction for Solid-State Structures

Single-crystal X-ray diffraction (SCXRD) is the gold standard for determining the atomic structure of a crystalline solid. mpg.de However, a search of the scientific literature and crystallographic databases indicates that a single-crystal structure of 3-(Diethylamino)-1-propylamine has not been reported. This is not uncommon for simple aliphatic amines that are liquids at room temperature and have very low melting points (approximately -60 °C), as obtaining high-quality single crystals suitable for diffraction can be exceptionally challenging. nih.gov

If a crystal structure were to be determined, the analysis would yield the precise spatial coordinates of each atom in the unit cell. This data would allow for the unambiguous determination of molecular conformation, intramolecular bond distances (e.g., C-C, C-N), and bond angles, providing a complete structural picture in the solid phase.

Analysis of Supramolecular Features and Hydrogen Bonding Networks

In the absence of a crystal structure for 3-(Diethylamino)-1-propylamine, its supramolecular features can be inferred from its molecular structure. The molecule possesses functional groups capable of forming hydrogen bonds, which are key non-covalent interactions that govern the assembly of molecules in condensed phases. cdnsciencepub.comnih.gov

The primary amine group (-NH₂) is both a hydrogen bond donor (via the N-H bonds) and a hydrogen bond acceptor (via the nitrogen lone pair). The tertiary amine group (-N(CH₂CH₃)₂) can only act as a hydrogen bond acceptor. Therefore, in a pure liquid or solid state, it is expected that the dominant intermolecular interaction would be N-H···N hydrogen bonds, where the primary amine of one molecule interacts with either the primary or tertiary amine nitrogen of a neighboring molecule. nih.gov These interactions would lead to the formation of self-assembled chains or more complex three-dimensional networks, which are common motifs in the crystal structures of other diamines. nih.govacs.org

Chromatographic Methods for Purity Assessment and Mixture Analysis

Chromatography is a cornerstone for the separation and quantification of chemical compounds. For a polar, volatile compound like 1-(Diethylamino)-1-propanamine, both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) serve as powerful analytical tools.

High-Performance Liquid Chromatography is a premier technique for the separation and quantification of non-volatile or thermally labile compounds. Due to the lack of a strong chromophore in its structure, the direct UV detection of this compound at low concentrations is challenging. Therefore, HPLC methods for aliphatic amines often employ pre-column or post-column derivatization to attach a chromophoric or fluorophoric tag, enhancing detection sensitivity. thermoscientific.fr

Reversed-phase HPLC is a common approach for the analysis of derivatized amines. sielc.com The separation is achieved based on the differential partitioning of the analyte between a nonpolar stationary phase (e.g., C18) and a polar mobile phase.

Derivatization Agents for HPLC Analysis of Amines: Several reagents are used to derivatize primary and secondary amines for HPLC analysis, including:

o-phthalaldehyde (OPA): Reacts with primary amines to form highly fluorescent isoindole derivatives. thermoscientific.fr

9-fluorenylmethyl chloroformate (FMOC-Cl): Reacts with both primary and secondary amines to produce stable, fluorescent derivatives. thermoscientific.fr

Dansyl chloride (5-(dimethylamino)naphthalene-1-sulfonyl chloride): Used for pre-column derivatization to yield highly fluorescent sulfonamides.

4-Chloro-7-nitrobenzofurazan (NBD-Cl): A selective reagent for secondary amines, producing fluorescent derivatives. nih.gov

The choice of derivatization agent and chromatographic conditions allows for the development of highly sensitive and selective methods for the determination of this compound in various matrices. nih.gov

Table 1: Illustrative HPLC Parameters for Analysis of a Derivatized Diamine

ParameterTypical Condition
ColumnReversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile PhaseGradient or isocratic elution with Acetonitrile/Water or Methanol/Water mixtures. nih.gov
Derivatization ReagentFMOC-Cl or NBD-Cl (for secondary amine group)
DetectorFluorescence Detector (FLD) with appropriate excitation/emission wavelengths for the chosen derivative. nih.gov
Flow Rate1.0 mL/min
Column TemperatureAmbient or controlled (e.g., 30-40 °C)

Gas Chromatography is an ideal technique for the analysis of volatile compounds such as this compound. nih.gov A significant challenge in the GC analysis of amines is their tendency to exhibit poor peak shape (tailing) due to strong interactions with active sites on the column and inlet. nih.govresearchgate.net This issue can be mitigated through several strategies:

Specialized Columns: The use of columns specifically designed for amine analysis, such as the Agilent CP-Volamine or similar phases, which have a surface chemistry that minimizes adsorptive interactions. nih.gov

Inlet Liner Deactivation: Employing deactivated inlet liners (e.g., Siltek® treated) can significantly improve sensitivity and reproducibility by preventing analyte adsorption in the injector. nih.gov

Derivatization: Converting the amine to a less polar, less basic derivative (e.g., trifluoroacetyl derivative) can improve chromatographic performance. h-brs.de

GC is typically coupled with a Flame Ionization Detector (FID) for quantification or a Mass Spectrometer (MS) for definitive identification. researchgate.netbaua.de Headspace GC-MS is a particularly useful configuration for analyzing trace levels of amines in solid or liquid samples. baua.de

Table 2: Representative GC Parameters for Volatile Amine Analysis

ParameterTypical Condition
ColumnCapillary column for amines (e.g., Agilent CP-Volamine, 60 m x 0.32 mm) nih.gov
Carrier GasHelium or Hydrogen
Inlet Temperature250 °C
Oven ProgramInitial temp. 50 °C, hold for 2 min, ramp at 10 °C/min to 250 °C, hold for 5 min
DetectorFlame Ionization Detector (FID) or Mass Spectrometer (MS)
Detector Temperature280 °C (FID)

Specialized Techniques for Kinetic and Mechanistic Studies

Understanding the reactivity and electrical behavior of this compound requires specialized techniques that can probe fast reactions and molecular responses to electrical fields.

Stopped-flow spectroscopy is a powerful technique for studying the kinetics of rapid reactions in solution that occur on timescales from milliseconds to seconds. photophysics.com The method involves rapidly mixing two reactant solutions and then abruptly stopping the flow, allowing the reaction to be monitored in a static observation cell using spectroscopic methods like UV-Vis absorbance or fluorescence. nih.govresearchgate.net

For this compound, this technique is highly applicable for investigating the kinetics of reactions such as:

Carbamate Formation: The reaction with carbon dioxide (CO2) is a critical process in applications like carbon capture. Stopped-flow studies, analogous to those performed on other diamines, can elucidate the rate constants for the formation of carbamates. nih.gov

Nucleophilic Substitution/Addition: The rates of reaction of the amine groups with various electrophiles can be precisely measured.

Complexation Reactions: The kinetics of metal ion chelation or the formation of supramolecular assemblies can be followed in real-time. researchgate.net

Kinetic data obtained from stopped-flow experiments, such as observed rate constants (k_obs), can be analyzed to determine reaction orders, individual rate constants, and activation energies, providing deep insight into the reaction mechanism. nih.govresearchgate.net

Table 3: Principles and Applications of Stopped-Flow Spectroscopy for Diamine Reactions

AspectDescription
PrincipleRapid mixing of reactants followed by stopping the flow to monitor the reaction progress spectroscopically over time. rsc.org
TimescaleMilliseconds to seconds. photophysics.com
Detection MethodsAbsorbance, Fluorescence, Circular Dichroism. researchgate.net
Kinetic Data ObtainedPre-steady-state and steady-state rate constants, identification of reaction intermediates, elucidation of reaction pathways. photophysics.com
Applicable ReactionsAcid-base reactions, nucleophilic attacks, enzyme kinetics, ligand binding, complex formation. photophysics.comnih.gov

Electrochemical Impedance Spectroscopy (EIS) is a non-destructive technique used to characterize the electrical and dielectric properties of materials and their interfaces. nih.gov The method involves applying a small amplitude sinusoidal AC potential over a wide range of frequencies and measuring the resulting current response. ampp.org The data is often presented as a Nyquist plot, which graphs the imaginary part of impedance against the real part. nih.govchemrxiv.org

When applied to this compound, impedance spectroscopy can provide valuable information about:

Dielectric Constant: This fundamental property reflects the ability of the compound to store electrical energy in an electric field and is related to its molecular polarity and ability to form hydrogen bonds. kyoto-u.ac.jpresearchgate.net

Conductivity: The ionic conductivity of the pure compound or its solutions can be determined, which is relevant for its use in electrochemical applications.

Interfacial Processes: When used as a corrosion inhibitor or in sensor applications, EIS can probe processes occurring at an electrode or metal surface, such as adsorption, film formation, and charge transfer resistance. ampp.orgchemrxiv.org

The impedance spectra can be modeled using equivalent electrical circuits, where components like resistors (R) and capacitors (C) represent physical processes such as solution resistance (Rs), charge transfer resistance (Rct), and double-layer capacitance (Cdl). nih.gov This modeling allows for the quantitative determination of key electrical parameters.

Table 4: Information Derived from Impedance Spectroscopy of Amine Systems

Parameter (from Equivalent Circuit)Physicochemical Significance
Solution Resistance (Rs)Represents the bulk resistance of the amine solution or liquid. nih.gov
Charge Transfer Resistance (Rct)Corresponds to the resistance to electron transfer at an electrode-amine interface; inversely related to corrosion rate in such studies. nih.gov
Double Layer Capacitance (Cdl)Relates to the capacitance of the electrical double layer formed at an interface, affected by molecular adsorption. nih.gov
Dielectric Permittivity (ε)Calculated from capacitance measurements, it is a measure of the material's polarizability.

Applications in Organic Synthesis and Materials Science

Precursors and Building Blocks in Complex Molecule Synthesis

As a diamine, 1-(Diethylamino)-1-propanamine is utilized as a precursor and building block in the construction of more complex molecular architectures, particularly in the pharmaceutical field.

This compound, often referred to as N,N-diethyldiaminopropane in the literature, is a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs). nih.gov Its structural framework is incorporated into larger drug molecules to impart specific physicochemical properties or to serve as a reactive handle for further functionalization.

A notable example of its application is in the synthesis of antimalarial drugs. Research into novel chloroquine analogues has utilized N,N-diethyldiaminopropane as a building block for the side chain of these potential therapeutic agents. The synthesis involves reacting the diamine with a functionalized quinoline core to produce the final drug candidate.

Table 1: Selected Pharmaceutical Intermediates and Derivatives Synthesized Using this compound

Intermediate/DerivativeSynthetic Application
N,N-diethyldiaminopropaneSynthesis of chloroquine analogues
This compound DihydrochlorideGeneral organic synthesis of complex molecules

While diamines can play a role in carbohydrate chemistry, for instance in selective deacylation reactions, extensive searches of the scientific literature did not yield specific examples of the application of this compound for this purpose. In contrast, the related compound 3-(dimethylamino)-1-propylamine (DMAPA) has been reported to be effective in anomeric deacylation reactions of sugars. nih.govacs.orgacs.org

Role in Polymer Chemistry and Nanomaterial Fabrication

The dual amine functionality of this compound makes it a valuable component in polymer chemistry and the fabrication of nanomaterials, where it can be used for surface modification and the creation of functional nanoparticles.

This compound, referred to as 3-(Diethylamino)propylamine (DEAPA), has been successfully employed in the preparation of functionalized nanoparticles. A specific application is in the synthesis of biocompatible polyampholyte-coated magnetite nanoparticles (PAMNPs). sigmaaldrich.com These nanoparticles are of interest for various biomedical applications. The synthesis involves the use of DEAPA in the formation of a poly(acrylic acid)-co-3-(diethylamino)-propylamine coating on the surface of the magnetite nanoparticles. sigmaaldrich.com This coating provides colloidal stability and functional groups for further conjugation.

Table 2: Application of this compound in Nanoparticle Functionalization

Nanoparticle TypeFunctionalization AgentApplication
Magnetite Nanoparticles (PAMNPs)3-(Diethylamino)propylamine (DEAPA)Biocompatible coatings for biomedical applications sigmaaldrich.com
Hyaluronic acid grafted nanoparticles3-diethylaminopropyl (DEAP) groupDrug delivery vehicle sigmaaldrich.com

Ligand Chemistry for Metal Complexation

The nitrogen atoms in this compound possess lone pairs of electrons, enabling the molecule to act as a ligand and form coordination complexes with metal ions. The dihydrochloride salt of N,N-Diethyl-1,3-propanediamine is noted for its ability to act as a ligand in coordination chemistry, which is crucial for applications in catalysis and material science. nih.govmyskinrecipes.com

Research has been conducted on the coordination polymers of N,Nʼ-di-(8-Hydroxyquinolinolyl- 5-methyl)-N,Nʼ-diethyl-1,3-propane diamine (QEPD), a derivative of N,N'-diethyl-1,3-propanediamine. researchgate.net This novel bis(oxine) bidentate ligand has been used to prepare coordination polymers with various divalent metal ions, including Zn(II), Cu(II), Ni(II), Co(II), and Mn(II). researchgate.net These studies highlight the potential of derivatives of this compound to create complex, multi-metallic structures with interesting properties. While this research does not directly involve the parent compound, it demonstrates the utility of the N,N-diethyl-1,3-propanediamine backbone in designing more complex ligands.

Synthesis of Schiff Base Ligands and Metal Complexes

There is no available scientific literature describing the synthesis of Schiff base ligands using this compound.

Coordination Chemistry and Structural Features of Metal Complexes

There is no available scientific literature describing the coordination chemistry or structural features of metal complexes derived from Schiff bases of this compound.

Mechanistic Insights into Biological Interactions in Vitro Studies

Protein-Ligand Interaction Mechanisms

The interaction of small amine compounds with proteins is fundamental to their biological activity. The diethylamino group, being a weak base, can participate in various non-covalent interactions, including hydrogen bonding and electrostatic interactions, particularly when protonated.

Molecular Docking Studies of Compound Binding Sites

Interactive Table: Potential Interacting Residues for Amine-Containing Ligands

Below is a sortable table of amino acid residues that commonly interact with amine-containing ligands in protein binding sites.

Interaction TypeAmino Acid Residues
Electrostatic (Ionic)Aspartic Acid (ASP), Glutamic Acid (GLU)
Hydrogen BondingSerine (SER), Threonine (THR), Asparagine (ASN), Glutamine (GLN)
HydrophobicValine (VAL), Leucine (LEU), Isoleucine (ILE), Phenylalanine (PHE)
Cation-PiPhenylalanine (PHE), Tyrosine (TYR), Tryptophan (TRP)

Interactions with Biomolecules (e.g., DNA)

The positively charged nature of protonated amines makes them prime candidates for interaction with the negatively charged phosphate (B84403) backbone of nucleic acids like DNA.

Investigation of Binding Modes with DNA

Small molecules can interact with DNA in several ways, most commonly through intercalation between base pairs, binding within the minor or major grooves, or electrostatic interactions with the exterior. For small, flexible molecules like 1-(Diethylamino)-1-propanamine, electrostatic and groove-binding interactions are plausible. Heterocyclic dications, which also feature positive charges, are well-known minor groove binders, particularly in AT-rich sequences. nih.gov The interaction is often driven by a combination of electrostatic attraction, hydrogen bonding, and van der Waals forces that allow the molecule to fit snugly within the groove. nih.gov It is conceivable that this compound could engage in similar transient interactions with the DNA minor groove.

Nuclease Activity Mechanisms

Nuclease activity refers to the ability of a molecule to cleave the phosphodiester bonds of DNA. While some small molecules act as direct nucleases, this activity is often mediated by the chelation of a metal ion (e.g., copper) or the generation of reactive oxygen species (ROS) that can damage the DNA backbone. Polyamines, a class of compounds that includes simple alkylamines, have been shown to modulate the activity of natural nucleases. Depending on the concentration and structure, they can either inhibit or promote nuclease function. There is currently no direct evidence to suggest that this compound possesses intrinsic nuclease activity.

Mechanisms of In Vitro Cytotoxicity and Selectivity

The cytotoxicity of short-chain alkylamines is a recognized phenomenon, although the precise mechanisms can vary.

Studies on related compounds provide a framework for understanding potential cytotoxic pathways. For some amphiphilic amine-containing compounds, cytotoxicity has been linked to the length of the alkyl chain; longer chains (≥C8) tend to be more cytotoxic than shorter chains (C6). nih.gov The primary mechanism for this has been identified as plasma membrane disintegration, leading to necrosis. nih.gov

Another potential mechanism for selectivity involves cellular uptake. Some nitrogen mustards, for example, are designed as amino acid mimics to be selectively transported into tumor cells via specific amino acid transport systems, such as the L-system. nih.gov This leads to a higher intracellular concentration of the cytotoxic agent in cancer cells compared to normal cells, resulting in selective toxicity. nih.gov Amine-functionalized derivatives have also shown moderate selectivity towards cancer cell lines over normal fibroblasts. mdpi.com This selectivity can be attributed to differences in cell surface properties and metabolic rates between cancerous and non-cancerous cells. mdpi.com

Data Table: Cytotoxicity of Related Amine Compounds

The following table summarizes findings on the in vitro cytotoxicity of various amine-containing compounds against different cell lines.

Compound ClassCell Line(s)Observed Mechanism/Effect
Amphiphilic Monoamine Selenolanes (C8-C14)CHO, MCF7Plasma membrane disintegration, induction of necrosis. nih.gov
Amino Acid Nitrogen MustardsL1210Competitive inhibition of amino acid transport (System L). nih.gov
Aminated Cellulose DerivativesMelanoma, Breast CancerSelective metabolic inhibition in cancer cells vs. fibroblasts. mdpi.com

Analysis of Structure-Activity Relationships in Bioactive Analogs

One area where this is evident is in the study of dithiocarbamic flavanones as antioxidant agents. A structure-activity relationship (SAR) study of these compounds revealed that the nature of the secondary amine within the dithiocarbamic moiety is a key determinant of free radical scavenging activity. When comparing a series of 6,8-dihalogenated flavanones, derivatives containing N-pyrrolidinyl and N-morpholinyl carbodithioate groups exhibited the highest antioxidant properties. mdpi.com This suggests that the cyclic constraint of the amine group can enhance activity compared to the acyclic diethylamino group in this specific chemical context. Furthermore, the presence of two halogen substituents at the C-8 position of the flavanone's benzopyran ring was found to increase the scavenging activity compared to monohalogenated analogs. mdpi.com

In a different class of compounds, (thio)xanthone derivatives developed as antifouling agents, the inclusion of a diethylamino group was a key feature of one of the bioactive analogs, 1-((2-(diethylamino)ethyl)amino)-4-propoxy-9H-thioxanthen-9-one. nih.gov The dose-response bioassays in these studies are crucial for establishing a clear SAR, allowing researchers to correlate specific structural modifications with changes in biological efficacy, such as the concentration required to inhibit 50% of larval settlement (EC50). nih.gov

The table below presents data on the antifouling activity of several (thio)xanthone analogs, illustrating the impact of different substituents on their biological efficacy.

Compound IDCompound NameEC50 (µM)
7 1-((2-(Dimethylamino)ethyl)amino)-4-propoxy-9H-thioxanthen-9-one11.53
10 1-(4-Propoxy-9-oxo-9H-thioxanthen-1-yl)piperazine-1,4-diium4.60
13 1-((2-(Diethylamino)ethyl)amino)-4-propoxy-9H-thioxanthen-9-oneNot specified
17 1-(Piperidin-1-yl)-4-propoxy-9H-thioxanthen-9-one3.53

This table is adapted from data on bioactive (thio)xanthone derivatives to illustrate structure-activity relationships. EC50 is the concentration that inhibited 50% of larval settlement. nih.gov

SAR analyses have also been fundamental in developing compounds with antihistamine activity, where modifications of alkylamine chains are used to optimize receptor affinity and selectivity. researchgate.netnih.gov These studies collectively underscore that while the diethylamino group is a key functional component, its contribution to biological activity is highly dependent on the broader molecular architecture.

Target Identification and Molecular Pathways (Mechanistic Focus)

Identifying the specific molecular targets of bioactive compounds is essential for understanding their mechanism of action. For analogs of this compound, in vitro techniques have been employed to elucidate the proteins and pathways they modulate.

In studies of antifouling (thio)xanthone derivatives, differential proteome analysis is a powerful tool for target identification. This approach involves comparing the protein expression profiles of organisms (in this case, M. galloprovincialis plantigrade larvae) exposed to the compound with unexposed controls. nih.gov By identifying proteins that are significantly up- or down-regulated, researchers can pinpoint the molecular targets and pathways affected by the compound. This method provides an unbiased view of the compound's impact on the cell's molecular machinery, moving beyond simple efficacy assays to reveal the underlying mechanism.

The search for bioactive molecules and their cellular targets is a central theme in chemical biology and drug discovery. mpg.de Unbiased, or "forward," chemical genetics approaches, where compounds are screened for a desired cellular effect or phenotype, can uncover novel targets. mpg.de Once a bioactive compound is identified, a combination of chemical proteomics and in silico target prediction can be used to identify its protein binding partners. mpg.de For instance, this combined strategy successfully identified 5-Lipoxygenase as the target for a Wnt pathway inhibitor, demonstrating the power of integrating computational and experimental methods. mpg.de

The ChEMBL database serves as a large repository linking drug-like compounds to their biological targets, curating bioactivity data from numerous publications. youtube.com This resource allows for the exploration of relationships between a compound's structure and its activity against various targets, including proteins, cell lines, and whole organisms. youtube.com Such databases are invaluable for predicting the potential targets of novel compounds based on structural similarity to molecules with known activities. Therefore, while direct targets for this compound are uncharacterized, its structural features could be used to query databases like ChEMBL to generate hypotheses about its potential biological interactions.

Environmental Chemistry and Degradation Pathways

Degradation Mechanisms in Environmental Media

1-(Diethylamino)-1-propanamine can be degraded through several pathways in the environment, including hydrolysis, microbial processes, and oxidation or photolysis.

Hydrolysis is a chemical reaction with water that can lead to the breakdown of a compound. For simple aliphatic amines, hydrolysis is generally not considered a significant degradation pathway under typical environmental pH and temperature conditions. The carbon-nitrogen bond in aliphatic amines is relatively stable to hydrolysis.

Biodegradation by microorganisms is expected to be a primary degradation pathway for this compound in both aquatic and terrestrial systems. Bacteria and fungi can utilize aliphatic amines as a source of carbon and nitrogen. Studies on related compounds, such as diethanolamine, have shown that they can be degraded by acclimatized sewage microorganisms. nih.gov However, the structure of the amine, including the nature of the substituent groups, can significantly affect its biodegradability. For instance, substitution on the tertiary hydrogen of the amine group with certain alkyl groups can result in compounds that are more resistant to biological degradation. nih.gov The microbial degradation of alkanes, which form the backbone of this compound, is a well-established process involving enzymes like alkane hydroxylases.

In the atmosphere, tertiary amines can be oxidized by hydroxyl radicals (•OH), ozone (O3), and nitrate (B79036) radicals (NO3•). rsc.org These reactions can lead to the formation of various degradation products, including aldehydes, amides, and nitrosamines. rsc.org The atmospheric oxidation of tertiary amines can proceed through an autoxidation mechanism, which involves a chain reaction of H-shift followed by O2 addition. researchgate.netacs.org This process can lead to the formation of highly oxygenated molecules.

In aqueous environments, photolysis (degradation by light) may contribute to the breakdown of this compound, particularly in the presence of photosensitizing substances like humic acids. Direct photolysis is less likely unless the compound absorbs light in the environmentally relevant UV spectrum. Advanced oxidation processes, which generate highly reactive species like hydroxyl radicals, can effectively degrade amines in water. researchgate.netmdpi.com The reaction of aliphatic amines with ozone in water has been shown to be rapid, leading to the formation of N-oxides and nitroalkanes. nih.govnih.gov

Table 2: Potential Degradation Pathways and Products of Short-Chain Tertiary Amines

Degradation Mechanism Description Potential Products
Microbial Degradation Enzymatic breakdown by microorganisms. Carbon dioxide, water, ammonia (B1221849), smaller organic acids and amines.
Atmospheric Oxidation Reaction with atmospheric oxidants (e.g., •OH, O3). Aldehydes, amides, N-oxides, imines, nitrosamines.
Aqueous Oxidation Reaction with oxidants like ozone in water. N-oxides, nitroalkanes.

| Photolysis | Degradation by sunlight, potentially aided by photosensitizers. | Smaller amine and aldehyde fragments. |

Formation of Degradation By-Products

The environmental degradation of "this compound" can lead to the formation of various by-products through several transformation pathways. Due to a lack of specific studies on "this compound," the identification of its transformation products and the mechanistic understanding of their formation are largely inferred from research on structurally similar tertiary alkylamines.

Identification of Transformation Products

While specific degradation products for "this compound" have not been documented in scientific literature, studies on analogous tertiary alkylamines suggest a range of potential transformation products depending on the environmental conditions. These products can be broadly categorized based on the degradation process.

Ozonation Products:

The reaction of tertiary amines with ozone in the atmosphere or during water treatment is a significant degradation pathway. For tertiary alkylamines, this process is expected to yield N-oxides and nitroalkanes.

Potential Transformation Product Chemical Formula Formation Pathway
This compound N-oxideC7H18N2OOxidation
NitroethaneC2H5NO2Oxidative cleavage
Diethylamine (B46881)C4H11NCleavage
PropanalC3H6OCleavage

Chlorination Products:

In water treatment facilities, the use of chlorine can lead to the degradation of tertiary alkylamines. This process typically involves the cleavage of the amine, resulting in the formation of aldehydes and secondary amines.

Potential Transformation Product Chemical Formula Formation Pathway
DiethylamineC4H11NChlorination/Cleavage
PropanalC3H6OChlorination/Cleavage

Biodegradation Products:

Microbial activity in soil and water can also break down tertiary alkylamines. The primary mechanism is often the cleavage of the carbon-nitrogen bond.

Potential Transformation Product Chemical Formula Formation Pathway
DiethylamineC4H11NBiodegradation/C-N cleavage
PropanalC3H6OBiodegradation/C-N cleavage
Propanoic acidC3H6O2Oxidation of propanal

Mechanistic Understanding of By-product Formation

The formation of the aforementioned by-products can be understood through several proposed reaction mechanisms, again, based on studies of similar tertiary alkylamines.

Ozonation Mechanisms: The reaction of tertiary amines with ozone is thought to proceed through an initial electrophilic attack by ozone on the nitrogen atom. This can lead to the formation of an unstable intermediate that can then follow different pathways. One pathway involves the formation of an N-oxide. Another pathway can lead to the cleavage of a C-N bond, resulting in the formation of secondary amines and aldehydes. Further oxidation of the nitrogen-containing fragments can lead to the formation of nitroalkanes.

Chlorination Mechanisms: During chlorination, tertiary alkylamines can react to form an N-chloroammonium ion intermediate. This intermediate is unstable and can undergo fragmentation, leading to the formation of a secondary amine and an aldehyde. The reaction is typically rapid.

Biodegradation Mechanisms: The microbial degradation of alkylamines is often initiated by an enzyme-catalyzed cleavage of a C-N bond. For tertiary amines, this can be carried out by amine dehydrogenases. This initial cleavage results in the formation of a secondary amine (diethylamine in this case) and an aldehyde (propanal). The aldehyde can be further oxidized by aldehyde dehydrogenases to the corresponding carboxylic acid (propanoic acid), which can then enter central metabolic pathways.

Future Research Directions and Perspectives

Development of Novel Synthetic Routes and Green Chemistry Approaches

Currently, specific, high-yield synthetic routes for 1-(Diethylamino)-1-propanamine are not extensively documented in publicly available literature. Future research should prioritize the development of efficient and sustainable methods for its synthesis. Traditional methods for synthesizing amines often involve harsh reagents and generate significant waste. sciencedaily.com Modern synthetic chemistry, however, is increasingly guided by the principles of green chemistry, which aim to reduce the environmental impact of chemical processes. rsc.org

Future synthetic strategies for this compound could explore:

Catalytic Reductive Amination: This atom-economical method could involve the reaction of an appropriate ketone or aldehyde with diethylamine (B46881) and ammonia (B1221849) in the presence of a catalyst and a reducing agent. rsc.org

Bio-catalysis: The use of enzymes for amine synthesis is a rapidly growing field, offering high selectivity and mild reaction conditions. asm.org

Renewable Feedstocks: Investigating pathways to synthesize this compound from bio-based starting materials would align with the goals of sustainable chemistry. rsc.orgasm.org

The development of such green synthetic routes would not only provide efficient access to this compound but also contribute to the broader goal of a more sustainable chemical industry. sciencedaily.comacs.orgseton.co.uk

Advanced Computational Modeling for Predictive Understanding

Computational chemistry offers powerful tools to predict the properties and reactivity of molecules before they are synthesized in the lab. researchgate.netnih.govresearchgate.net For a compound with limited experimental data like this compound, computational modeling is an invaluable starting point.

Future computational studies could focus on:

Conformational Analysis: Determining the stable conformations of the molecule and their relative energies.

Spectroscopic Predictions: Calculating NMR, IR, and other spectral data to aid in the characterization of the synthesized compound.

Reactivity and Mechanistic Studies: Modeling potential reactions, such as its behavior as a base or a nucleophile, and elucidating reaction mechanisms at a molecular level. researchgate.netacs.orgnih.gov

Solvent Effects: Simulating the behavior of the compound in different solvents to understand its solubility and reactivity in various media.

These computational investigations would provide a foundational understanding of the physicochemical properties of this compound, guiding experimental work and accelerating the discovery of its potential applications. nih.gov

Exploration of New Catalytic and Reagent Applications

Diamines and related polyamines have found diverse applications as catalysts, ligands in catalysis, and as versatile chemical reagents. acs.orgacs.org The unique structure of this compound, with its primary and tertiary amine functionalities, suggests it could have interesting properties in these areas.

Potential future applications to be explored include:

Organocatalysis: The two amine groups could act cooperatively to catalyze a range of organic reactions. acs.org

Ligand Synthesis: The diamine structure could be a precursor for the synthesis of novel ligands for transition metal catalysis.

Curing Agent: Like other amines, it could potentially be used as a curing agent for epoxy resins.

Systematic screening of this compound in various catalytic reactions and as a reagent in organic synthesis could uncover novel and valuable applications.

In-depth Mechanistic Biological Studies at the Molecular Level

There is a significant gap in the scientific literature regarding the biological effects of this compound. In-depth studies at the molecular level are necessary to understand any potential interactions with biological systems.

Future research in this area should include:

In vitro Screening: Assessing the compound's activity against a panel of biological targets, such as enzymes and receptors.

Cell-based Assays: Investigating the effects of the compound on various cell lines to determine potential cytotoxicity or other cellular responses.

Mechanism of Action Studies: If any biological activity is identified, further studies would be needed to elucidate the underlying molecular mechanism.

It is crucial to note that without any existing data, the biological profile of this compound is entirely unknown.

Comprehensive Environmental Impact Assessments and Sustainable Chemistry Initiatives

The environmental fate and impact of a chemical are critical considerations in modern chemical research and industry. globalamines.com For this compound, a comprehensive environmental assessment is essential before any large-scale application could be considered.

Key areas for future environmental research include:

Biodegradability: Studies to determine the rate and pathway of its degradation in various environmental compartments (soil, water). The anaerobic degradation of other long-chain alkylamines has been studied and could provide a methodological basis. nih.gov

Toxicity to Aquatic and Terrestrial Organisms: Ecotoxicological studies to assess its potential harm to a range of organisms.

Life Cycle Assessment: A holistic evaluation of the environmental footprint of the compound, from its synthesis to its disposal or degradation.

Integrating these environmental assessments early in the research and development process is a core tenet of sustainable chemistry. acs.orgseton.co.uk Such initiatives would ensure that any future applications of this compound are not only technologically advanced but also environmentally responsible.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-(Diethylamino)-1-propanamine, and how can reaction conditions be systematically optimized?

  • Methodological Answer : Begin with nucleophilic substitution of 1-propanamine with diethylamine under inert conditions. Optimize solvent polarity (e.g., ethanol vs. THF) and temperature (25–80°C) to balance yield and purity. Monitor reaction progress via TLC or GC-MS. Post-synthesis purification via fractional distillation or column chromatography is recommended to isolate the tertiary amine .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodological Answer : Use PPE (nitrile gloves, lab coat, goggles) and work in a fume hood due to potential respiratory and dermal toxicity. Store in airtight containers away from oxidizers. Waste disposal must follow local regulations for amine-containing compounds, with neutralization using acidic solutions (e.g., 1M HCl) before disposal .

Q. How can researchers validate the purity and structural integrity of synthesized this compound?

  • Methodological Answer : Employ 1^1H/13^13C NMR to confirm amine proton environments and carbon backbone. Use GC-MS for purity assessment (>95% recommended). FT-IR can verify N-H and C-N stretches. Cross-reference spectral data with literature or databases like PubChem .

Q. What are the key physicochemical properties (e.g., solubility, pKa) of this compound, and how do they influence experimental design?

  • Methodological Answer : Determine solubility in polar (water, ethanol) vs. nonpolar solvents (hexane) via shake-flask tests. Measure pKa using potentiometric titration (expected ~10.5 due to tertiary amine basicity). These properties guide solvent selection for reactions and extractions .

Advanced Research Questions

Q. How can computational methods (e.g., DFT, molecular docking) predict the reactivity or biological interactions of this compound?

  • Methodological Answer : Perform DFT calculations (e.g., Gaussian or ORCA) to model electron density maps and nucleophilic sites. Use docking software (AutoDock Vina) to simulate interactions with biological targets (e.g., enzymes). Validate predictions with experimental kinetic studies .

Q. What strategies resolve contradictions in published data on the compound’s catalytic or coordination chemistry applications?

  • Methodological Answer : Conduct meta-analyses of literature to identify variables (e.g., ligand ratios, solvent effects). Replicate conflicting studies under controlled conditions. Use X-ray crystallography or EXAFS to characterize coordination complexes and compare binding modes .

Q. How does this compound function in multi-step organic syntheses (e.g., as a ligand or base), and what mechanistic insights are critical?

  • Methodological Answer : Investigate its role in Pd-catalyzed cross-couplings via kinetic isotope effects or Hammett plots. Use in situ IR/NMR to track intermediate formation. Compare turnover frequencies with alternative amines to assess steric/electronic effects .

Q. What are the environmental fate and ecotoxicological impacts of this compound, and how can these be assessed experimentally?

  • Methodological Answer : Perform OECD 301 biodegradability tests. Use Daphnia magna or algae growth inhibition assays (OECD 202/201) for acute toxicity. Model bioaccumulation potential via logP measurements and QSAR tools .

Guidance for Experimental Design & Data Analysis

  • Hypothesis Testing : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to frame research questions. For example, "Does steric hindrance in this compound reduce catalytic efficiency in cross-coupling reactions compared to less bulky amines?" .
  • Contradiction Analysis : Use PICO (Population, Intervention, Comparison, Outcome) to isolate variables. Example: Compare reaction yields (Outcome) of ligand-free vs. ligand-assisted (Intervention) syntheses under identical conditions (Population) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.